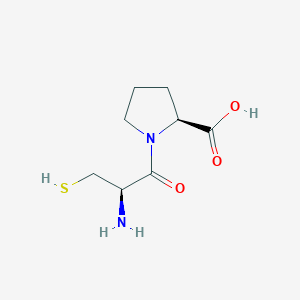
Cys-pro
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cysteine-proline, commonly referred to as Cys-pro, is a dipeptide composed of the amino acids cysteine and proline.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cys-pro can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The fluorenylmethyloxycarbonyl (Fmoc) group is commonly used to protect the amino group of cysteine during the synthesis .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of carboxypeptidase Y (CPaseY)-mediated hydrazinolysis. This method allows for the efficient production of peptide thioesters, which can then be used to synthesize this compound through native chemical ligation .
Analyse Des Réactions Chimiques
Types of Reactions
Cys-pro undergoes various chemical reactions, including oxidation, reduction, and substitution. The thiol group in cysteine is particularly reactive and can participate in disulfide bond formation, which is crucial for the structural stability of proteins .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide for disulfide bond formation and reducing agents like dithiothreitol (DTT) for breaking disulfide bonds. The reactions typically occur under mild conditions, such as neutral pH and room temperature .
Major Products Formed
The major products formed from the reactions of this compound include disulfide-linked peptides and various modified peptides, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Cys-pro has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Cys-pro involves its ability to form disulfide bonds through the thiol group of cysteine. This property is crucial for its role in protein folding and stability. Additionally, this compound can act as a substrate for various enzymes, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Cys-pro include other cysteine-containing dipeptides, such as cysteine-glycine and cysteine-serine. These compounds share the ability to form disulfide bonds and participate in similar biochemical reactions .
Uniqueness of this compound
This compound is unique due to the presence of proline, which introduces a kink in the peptide chain, affecting its overall conformation and stability. This structural feature makes this compound particularly useful in studies involving protein folding and stability .
Conclusion
This compound is a versatile dipeptide with significant applications in various fields of scientific research. Its unique chemical properties, including the ability to form disulfide bonds and its structural influence due to proline, make it a valuable compound for studies in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C8H14N2O3S |
|---|---|
Poids moléculaire |
218.28 g/mol |
Nom IUPAC |
(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H14N2O3S/c9-5(4-14)7(11)10-3-1-2-6(10)8(12)13/h5-6,14H,1-4,9H2,(H,12,13)/t5-,6-/m0/s1 |
Clé InChI |
ZSRSLWKGWFFVCM-WDSKDSINSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CS)N)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CS)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


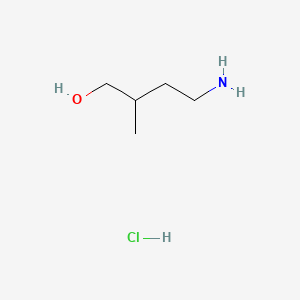
![tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate](/img/structure/B13577862.png)
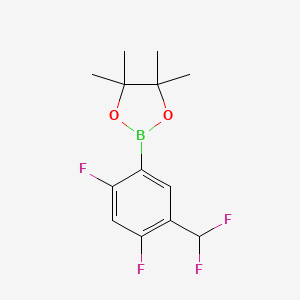
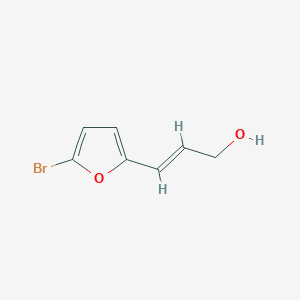
![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane](/img/structure/B13577884.png)
![tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate](/img/structure/B13577886.png)
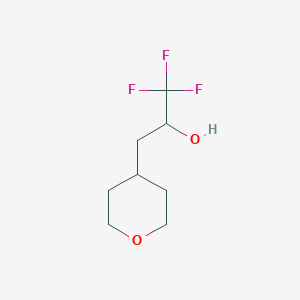
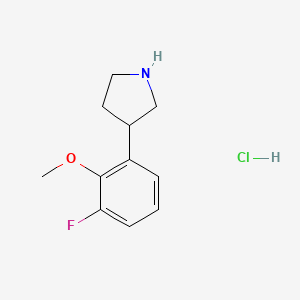
![Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13577910.png)
![5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylicacidhydrochloride](/img/structure/B13577913.png)
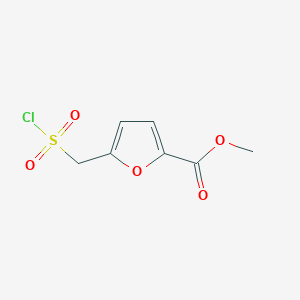
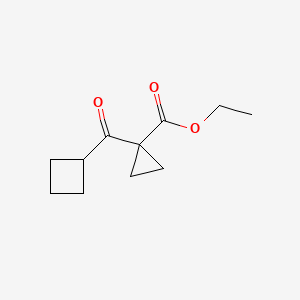
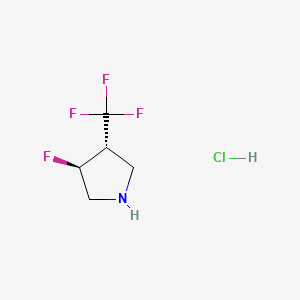
![tert-butylN-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate](/img/structure/B13577933.png)
